6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-3,3,4-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8(12)5-9-10(7)11(2,3)6-13-9/h4-5,13H,6H2,1-3H3 |
InChI Key |
NZSAYPMJTOGJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(CN2)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a fluorinated aryl hydrazine and a suitable ketone, such as 3,3,4-trimethyl-2,3-dihydro-1H-indole .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich indole ring facilitates electrophilic attacks, particularly at the 5-position due to fluorine's electron-withdrawing effects. Key reactions include:
-
Nitration :
Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to yield 5-nitro-6-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole.
Conditions : 48 hr, 65% yield. -
Sulfonation :
Forms sulfonic acid derivatives using chlorosulfonic acid (ClSO₃H) in dichloromethane at room temperature.
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/Ac₂O | 0–5°C, 48 hr | 5-Nitro derivative | 65% | |
| ClSO₃H/CH₂Cl₂ | RT, 6 hr | Sulfonic acid derivative | 55% |
Reductive Amination
The secondary amine group undergoes reductive amination with ketones or aldehydes:
-
Reaction with Acetone :
In the presence of sodium cyanoborohydride (NaBH₃CN), forms N-isopropyl-6-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole.
| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetone | NaBH₃CN | MeOH | N-Isopropyl derivative | 72% |
Catalytic Hydrogenation
The dihydroindole structure allows further hydrogenation under controlled conditions:
-
Ring Saturation :
Using palladium on carbon (Pd/C) under H₂ (1 atm) in ethanol, the compound converts to a fully saturated indoline derivative .
| Catalyst | Pressure | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| 5% Pd/C | 1 atm H₂ | EtOH | Saturated indoline | 88% |
Fluorination and Halogenation
The fluorine atom influences regioselectivity in halogenation:
-
Electrophilic Fluorination :
Reacts with N-fluorobenzenesulfonimide (NFSI) in THF at 25°C to introduce additional fluorine atoms . -
Bromination :
Selective bromination at the 7-position using N-bromosuccinimide (NBS) in CCl₄.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NFSI | THF, 25°C, 12 hr | Difluoro derivative | 60% | |
| NBS | CCl₄, reflux, 4 hr | 7-Bromo derivative | 45% |
Cross-Coupling Reactions
Transition metal catalysis enables functionalization:
-
Suzuki Coupling :
Reacts with arylboronic acids using Pd(PPh₃)₄ in toluene/water to form biaryl derivatives .
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 5-Aryl derivative | 78% |
Oxidation and Functional Group Interconversion
-
Oxidation to Oxindole :
Treating with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields the corresponding oxindole.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 hr | Oxindole derivative | 70% |
Multicomponent Reactions
Participates in one-pot syntheses to generate complex heterocycles:
| Components | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde, Benzylamine | FeCl₃ | N-Benzyl-Mannich base | 65% |
Key Mechanistic Insights:
-
Fluorine’s electronegativity directs electrophiles to the 5- and 7-positions.
-
The 3,3,4-trimethyl groups sterically hinder reactions at the 2-position.
-
Hydrogenation selectivity depends on catalyst choice and solvent polarity .
This compound’s versatility in electrophilic, reductive, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and materials science intermediates.
Scientific Research Applications
Scientific Research Applications
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has applications in diverse fields.
Pharmaceutical Development
- It is an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
- It is investigated for potential use in drug development targeting cancer and neurodegenerative disorders due to its potential biological activities.
Biological Research
- It is used in studies that investigate the mechanisms of action of certain neurotransmitters, helping researchers understand brain function and potential treatments for mental health conditions .
- Interaction studies have focused on its binding affinity with various biological targets, with molecular docking studies indicating that this compound can effectively interact with enzymes and receptors involved in disease pathways.
Material Science
- It is explored for its properties in creating novel materials, including polymers and coatings, which can enhance durability and performance in various applications .
Agricultural Chemistry
- It has potential applications in the formulation of agrochemicals, contributing to the development of safer and more effective pesticides and herbicides .
Analytical Chemistry
- It is utilized as a standard in analytical methods, helping to improve the accuracy of chemical analysis in laboratories .
The biological activity of this compound has been explored in various studies. For instance, it can effectively interact with enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological targets, increasing its efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole with Related Indole Derivatives
Key Observations:
- Fluorine Position : The 6-fluoro substituent in the target compound contrasts with 5-fluoro derivatives (e.g., ), which may alter electronic effects and bioavailability. Fluorine at the 6-position likely enhances metabolic stability and lipophilicity .
- Saturation : The dihydroindole core (partially saturated ring) may confer conformational rigidity versus fully aromatic indoles (e.g., ) .
Notes:
- The target compound may employ iodine-catalyzed electrophilic substitution (as in ) for methyl group installation .
- Characterization would require NMR to confirm methyl group environments (e.g., δ ~29 ppm for sp3 CH3 in 13C NMR) and IR for C–F (1,100–1,250 cm⁻¹) .
Crystallographic and Geometric Comparisons
- Orthogonal Ring Systems: Analogous to ’s sulfonyl-bound phenyl rings (dihedral angles ~88°), the target compound’s methyl groups may enforce non-planar geometries, affecting packing and solubility .
- Hydrogen Bonding : Intramolecular C–H⋯O bonds (as in ) could stabilize the dihydroindole core, influencing solid-state stability .
Biological Activity
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound notable for its structural features, including a fluorine atom at the 6-position and trimethyl groups at the 3 and 4 positions. This compound belongs to the indole family, which is recognized for its diverse biological activities and applications in pharmaceuticals.
The molecular formula of this compound is , with a molecular weight of approximately 179.23 g/mol. The presence of the fluorine atom and the trimethyl groups significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have shown that it can effectively bind to enzymes and receptors involved in cancer pathways. For instance, it has shown potential interactions with targets related to cell proliferation and apoptosis.
- Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against certain bacterial strains. Comparative studies with similar indole derivatives have demonstrated varying degrees of antibacterial activity.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes.
Synthesis and Interaction Studies
The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Interaction studies have highlighted its binding affinity with various biological targets:
| Target | Binding Affinity | Comments |
|---|---|---|
| Enzyme A | Moderate | Involved in metabolic pathways |
| Receptor B | High | Potential therapeutic target for neurodegenerative diseases |
| Protein C | Low | Requires further optimization |
Case Studies
Several case studies have investigated the biological activities of this compound:
- Case Study on Anticancer Activity : In vitro tests on cancer cell lines (e.g., HCT-116 colon carcinoma) revealed an IC50 value indicating significant growth inhibition at concentrations around 10 µM.
- Antibacterial Efficacy : In a study assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, this compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Similar indole structure | Antimicrobial properties |
| 7-Fluoroindole | Fluorine at position 7 | Anticancer activity |
| 5-Bromoindole | Bromine instead of fluorine | Different reactivity patterns; explored for medicinal chemistry |
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
Synthesis of this indole derivative can be approached via cyclization of fluorinated precursors or alkylation of fluorinated indole intermediates. For example, fluorination steps may employ hexafluorobenzene derivatives as starting materials, as demonstrated in tetrafluoroindole synthesis . Optimization should focus on temperature control (e.g., 60–80°C for alkylation) and catalyst selection (e.g., Pd/C for hydrogenation). Solvent polarity and steric effects from the 3,3,4-trimethyl substituents may influence yield; systematic screening of solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. NaH) is critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR can resolve methyl group configurations (δ 1.2–1.5 ppm for CH₃) and dihydroindole ring protons (δ 3.0–4.0 ppm). ¹⁹F NMR is essential for confirming fluorine substitution (δ −110 to −120 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., R factor < 0.05) provides definitive structural confirmation, particularly for stereochemistry .
- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization (m/z ~207 for [M+H]⁺) ensure purity assessment and detect byproducts from incomplete alkylation .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The electron-withdrawing fluorine at C6 deactivates the indole ring toward electrophilic substitution (e.g., nitration, sulfonation) but enhances stability against oxidation. For nucleophilic attacks (e.g., Grignard reactions), steric hindrance from the 3,3,4-trimethyl groups may dominate, requiring bulky nucleophiles or elevated temperatures .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Discrepancies may arise from dynamic effects like ring puckering in the dihydroindole system. Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, coalescence temperatures near −20°C may resolve splitting in diastereotopic methyl groups . DFT calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict chemical shifts within ±0.1 ppm accuracy .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use crystal structures of homologous proteins (e.g., tryptophan 2,3-dioxygenase) to model binding modes. The 6-fluoro group may form halogen bonds with backbone carbonyls .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to assess entropy-driven vs. enthalpy-driven interactions influenced by the hydrophobic trimethyl groups .
- Fluorescence quenching : Monitor tryptophan residue perturbations in target proteins using excitation/emission wavelengths of 280/340 nm .
Q. How can enantiomeric separation be achieved given the compound’s stereogenic centers?
Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases can resolve enantiomers. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents can isolate enantiomers with >90% ee .
Methodological Considerations
Q. What experimental controls are critical when evaluating the compound’s stability under varying pH or light exposure?
- pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor via HPLC for decomposition products like defluorinated indoles .
- Photostability : Expose samples to UV light (λ = 254 nm) and quantify degradation using LC-MS. Include dark controls to isolate light-specific effects .
Q. How can computational methods predict the compound’s physicochemical properties (e.g., logP, pKa)?
- Software tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (~2.8) and pKa (~4.5 for the indole NH).
- MD simulations : Simulate solvation free energy in explicit water models (TIP3P) to validate partition coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
